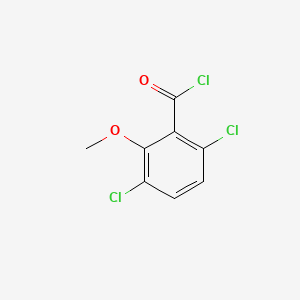

3,6-dichloro-2-methoxybenzoyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

3,6-dichloro-2-methoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O2/c1-13-7-5(10)3-2-4(9)6(7)8(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLUYGIUJQSTELT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1C(=O)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0065064 | |

| Record name | Benzoyl chloride, 3,6-dichloro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10411-85-5 | |

| Record name | 3,6-Dichloro-2-methoxybenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10411-85-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 3,6-dichloro-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010411855 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 3,6-dichloro-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 3,6-dichloro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0065064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Properties of 3,6-dichloro-2-methoxybenzoyl chloride

This technical guide provides a comprehensive overview of the structural properties, synthesis, and reactivity of 3,6-dichloro-2-methoxybenzoyl chloride. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. While specific experimental data for this compound is limited due to its nature as a reactive intermediate, this guide compiles available information on its precursor and analogous compounds to provide a thorough understanding of its characteristics.

Chemical Identity and Physical Properties

This compound is an acyl chloride derivative of 3,6-dichloro-2-methoxybenzoic acid, a well-known herbicide also referred to as Dicamba. As a reactive chemical intermediate, it is typically synthesized and used in subsequent reactions without isolation.

Table 1: Physicochemical Properties of this compound and its Precursor

| Property | This compound (Predicted) | 3,6-dichloro-2-methoxybenzoic acid (Dicamba) |

| CAS Number | Not available | 1918-00-9[1] |

| Molecular Formula | C₈H₅Cl₃O₂ | C₈H₆Cl₂O₃[1][2] |

| Molecular Weight | 239.48 g/mol | 221.04 g/mol [1][2] |

| Appearance | Likely a solid | White crystalline solid[2] |

| Melting Point | Not determined | 114-116 °C[2] |

| Boiling Point | Not determined | Decomposes at 200 °C[2] |

| Solubility | Reacts with water and alcohols | Soluble in acetone, ethanol, and toluene; sparingly soluble in water[2] |

Synthesis of this compound

The primary method for the synthesis of this compound is the reaction of its parent carboxylic acid, 3,6-dichloro-2-methoxybenzoic acid, with a chlorinating agent. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Protocol: Synthesis using Thionyl Chloride

Objective: To convert 3,6-dichloro-2-methoxybenzoic acid to this compound.

Materials:

-

3,6-dichloro-2-methoxybenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent

-

Round-bottom flask

-

Reflux condenser with a drying tube

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3,6-dichloro-2-methoxybenzoic acid in an excess of thionyl chloride or a solution in an inert solvent like dichloromethane.

-

Gently reflux the mixture with stirring. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, typically within a few hours, remove the excess thionyl chloride and solvent by distillation under reduced pressure.

-

The resulting crude this compound is often used directly in the next synthetic step without further purification due to its reactive nature.

Structural Properties and Spectroscopic Analysis

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Features |

| ¹H NMR | Aromatic protons would appear as distinct signals in the aromatic region (δ 7.0-8.0 ppm). The methoxy group protons would be a singlet at approximately δ 3.8-4.0 ppm. |

| ¹³C NMR | A carbonyl carbon signal is expected around 168-172 ppm. Aromatic carbons would appear in the range of 110-140 ppm, and the methoxy carbon would be around 55-60 ppm. |

| IR Spectroscopy | A strong C=O stretching band for the acyl chloride is expected around 1750-1800 cm⁻¹. C-Cl stretching bands would be observed in the fingerprint region. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic isotopic patterns for the three chlorine atoms. |

Chemical Reactivity

This compound, like other benzoyl chlorides, is a reactive electrophile. The carbonyl carbon is highly susceptible to nucleophilic attack. The electron-withdrawing nature of the two chlorine atoms on the benzene ring further enhances the electrophilicity of the carbonyl carbon, making it highly reactive towards nucleophiles.

Common reactions include:

-

Hydrolysis: Reacts readily with water to form the parent carboxylic acid, 3,6-dichloro-2-methoxybenzoic acid.

-

Alcoholysis: Reacts with alcohols to form esters.

-

Aminolysis: Reacts with ammonia and primary or secondary amines to form amides.

-

Friedel-Crafts Acylation: Can be used to acylate aromatic compounds in the presence of a Lewis acid catalyst.

Applications in Research and Drug Development

Substituted benzoyl chlorides are valuable building blocks in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[3][4] Their ability to readily form esters and amides makes them key intermediates in the synthesis of complex molecules with biological activity. While specific applications of this compound are not widely documented, its structural motifs are present in various bioactive compounds. The dichloro- and methoxy- substitutions can influence the lipophilicity, metabolic stability, and binding affinity of a molecule, making this an interesting scaffold for medicinal chemistry exploration.

Safety and Handling

As with all acyl chlorides, this compound is expected to be corrosive and moisture-sensitive. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It will react with water to produce hydrochloric acid, which is corrosive and toxic. Store in a cool, dry place under an inert atmosphere.

Disclaimer: The information provided in this guide is for educational and research purposes only. All chemical manipulations should be carried out by trained professionals in a controlled laboratory setting.

References

- 1. Dicamba [webbook.nist.gov]

- 2. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]

- 3. Benzoyl chloride - Wikipedia [en.wikipedia.org]

- 4. What is Benzoyl Chloride Used For? Applications, Benefits & Industry Insights - Gunjal Industries [gunjalindustries.com]

An In-depth Technical Guide to 3,6-Dichloro-2-Methoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on 3,6-dichloro-2-methoxybenzoyl chloride, a derivative of the widely used herbicide Dicamba. This document outlines its chemical identity, synthesis protocols, and biological mechanism of action, tailored for a scientific audience.

Chemical Identity and Properties

This compound is the acyl chloride derivative of 3,6-dichloro-2-methoxybenzoic acid, commonly known as Dicamba. While a specific CAS number for the benzoyl chloride is not widely cataloged, it is intrinsically linked to its parent compound, Dicamba.

| Identifier | Value |

| Common Name | This compound |

| Parent Compound | 3,6-dichloro-2-methoxybenzoic acid (Dicamba) |

| Parent CAS Number | 1918-00-9[1] |

| Molecular Formula | C₈H₅Cl₃O₂ |

| Molecular Weight | 239.49 g/mol |

Synonyms of the Parent Compound (Dicamba):

-

3,6-Dichloro-o-anisic acid[1]

-

Banvel

-

Dianat

-

Mediben

-

Velsicol 58-CS-11

-

2-Methoxy-3,6-dichlorobenzoic acid

Experimental Protocols: Synthesis

The synthesis of this compound is achieved through the conversion of its parent acid, Dicamba. The following protocols detail the synthesis of Dicamba, which can then be readily converted to the desired benzoyl chloride.

Synthesis of 3,6-dichloro-2-methoxybenzoic acid (Dicamba)

Two primary synthetic routes are described in the patent literature, starting from either 2,5-dichloroaniline or 2,5-dichloroanisole.

Method 1: From 2,5-dichloroaniline

This process involves a multi-step synthesis starting with the diazotization of 2,5-dichloroaniline, followed by subsequent reactions to yield Dicamba. A detailed procedure is outlined in patent US20190119189A1[2]. The key transformations include:

-

Diazotization of 2,5-dichloroaniline.

-

Hydrolysis to form a dichlorophenol intermediate.

-

Carboxylation to introduce the carboxylic acid group.

-

Methylation of the hydroxyl group to yield the final methoxybenzoic acid.

Method 2: From 2,5-dichloroanisole

This method involves the formylation of 2,5-dichloroanisole, followed by oxidation to produce Dicamba[3].

-

Formylation: 2,5-dichloroanisole is reacted to introduce a formyl group, yielding 2-methoxy-3,6-dichlorobenzaldehyde.

-

Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid, 3,6-dichloro-2-methoxybenzoic acid (Dicamba).

Conversion to this compound

The conversion of Dicamba to its acid chloride is a standard laboratory procedure. A common method involves refluxing the carboxylic acid with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane or toluene. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude benzoyl chloride, which can be purified by distillation or used directly in subsequent reactions.

Signaling Pathway and Mechanism of Action

As a derivative of Dicamba, this compound is expected to exhibit similar biological activity upon hydrolysis to the parent acid. Dicamba is a synthetic auxin herbicide that mimics the natural plant hormone indole-3-acetic acid (IAA)[4][5]. It exerts its herbicidal effects by disrupting normal plant growth processes.

At the molecular level, Dicamba binds to auxin receptors, leading to the overexpression of auxin-responsive genes. This results in uncontrolled cell division and elongation, ultimately causing vascular tissue damage and plant death[6][7][8]. The following diagram illustrates the proposed signaling pathway for Dicamba's mode of action.

Caption: Signaling pathway of Dicamba's herbicidal action.

The diagram above illustrates the key steps in Dicamba's mode of action, from its uptake by the plant to the ultimate physiological effects that lead to the death of susceptible broadleaf weeds. This pathway highlights the compound's role as a potent disruptor of normal hormonal regulation in plants.

References

- 1. Dicamba - Wikipedia [en.wikipedia.org]

- 2. US20190119189A1 - Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA) - Google Patents [patents.google.com]

- 3. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid - Google Patents [patents.google.com]

- 4. Auxin Mimics | Auxin and Auxinic Herbicide Mechanism(s) of Action - Part 2 - Advanced - passel [passel2.unl.edu]

- 5. 17.3 Herbicides that Mimic or Interfere with Auxin – Principles of Weed Control [ohiostate.pressbooks.pub]

- 6. Dicamba Technical Fact Sheet [npic.orst.edu]

- 7. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]

- 8. Dicamba herbicide and it's effects, Nexles [nexles.com]

The Research Applications of 3,6-dichloro-o-anisic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-dichloro-o-anisic acid, commonly known as dicamba, is a synthetic auxin herbicide widely utilized in agriculture for the control of broadleaf weeds.[1] Its primary application in research is centered on its potent and specific mechanism of action as a plant hormone mimic, making it an invaluable tool for studying auxin biology, herbicide resistance, and plant developmental processes. This technical guide provides an in-depth overview of the research uses of 3,6-dichloro-o-anisic acid, with a focus on its molecular mechanism, quantitative efficacy, and detailed experimental protocols relevant to the fields of plant science and toxicology. While its role in agricultural research is well-established, this guide also addresses the current landscape of its application, or lack thereof, in drug development and non-plant-related research, providing a comprehensive resource for the scientific community.

Introduction to 3,6-dichloro-o-anisic Acid (Dicamba)

3,6-dichloro-o-anisic acid is a chlorinated benzoic acid derivative that functions as a systemic herbicide.[1] It is readily absorbed by the roots and leaves of plants and translocated throughout the plant. At a molecular level, it mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled and disorganized cell growth, ultimately resulting in plant death.[1] This specific mode of action has positioned dicamba as a key research tool for dissecting the intricacies of auxin signaling pathways.

Mechanism of Action: A Synthetic Auxin

The herbicidal activity of 3,6-dichloro-o-anisic acid stems from its ability to hijack the plant's natural auxin signaling pathway. This pathway is crucial for numerous developmental processes, including cell division, elongation, and differentiation.

Interaction with TIR1/AFB Auxin Co-receptors

The primary molecular targets of auxins, including dicamba, are a class of F-box proteins known as Transport Inhibitor Response 1/Auxin-Signaling F-box (TIR1/AFB) proteins. These proteins act as auxin co-receptors. In the presence of auxin, TIR1/AFB proteins bind to Aux/IAA transcriptional repressors. This binding event tags the Aux/IAA proteins for degradation by the 26S proteasome. The degradation of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then activate the expression of auxin-responsive genes.

Dicamba has been shown to bind directly to the auxin-binding pocket of TIR1 and AFB5.[2][3] This interaction initiates the degradation of Aux/IAA proteins, leading to a persistent and unregulated activation of auxin-responsive genes. This sustained "on" signal disrupts normal plant growth and development.

Downstream Signaling and Physiological Effects

The unregulated activation of auxin-responsive genes by 3,6-dichloro-o-anisic acid leads to a cascade of physiological disruptions, including:

-

Uncontrolled Cell Division and Elongation: Leading to epinasty (twisting and curling of stems and leaves), stem swelling, and callus formation.

-

Ethylene and Abscisic Acid (ABA) Biosynthesis: Dicamba treatment has been shown to induce the expression of genes involved in the biosynthesis of ethylene and ABA, which contribute to the observed stress symptoms and eventual senescence.[4]

-

Inhibition of Photosynthesis: The disruption of normal cellular processes ultimately leads to a decline in photosynthetic capacity.

-

Vascular Tissue Damage: The uncontrolled growth can crush and damage the plant's vascular system, impeding water and nutrient transport.

The following diagram illustrates the signaling pathway initiated by 3,6-dichloro-o-anisic acid.

Research Applications in Plant Science

The specific mechanism of action of 3,6-dichloro-o-anisic acid makes it a valuable tool for various research applications in plant biology.

Dissecting the Auxin Signaling Pathway

Researchers utilize dicamba to probe the components and dynamics of the auxin signaling pathway. By observing the effects of dicamba on wild-type and mutant plants, scientists can identify key genes and proteins involved in auxin perception, signal transduction, and response. For example, studies using Arabidopsis thaliana mutants have been instrumental in identifying TIR1 and AFB5 as specific receptors for dicamba.

Herbicide Resistance Studies

The evolution of herbicide resistance is a major challenge in agriculture. 3,6-dichloro-o-anisic acid is used in research to understand the molecular and genetic basis of resistance. This includes identifying mutations in target genes (e.g., TIR1/AFB) or characterizing non-target-site resistance mechanisms, such as enhanced metabolism of the herbicide.

Plant Developmental Biology

As a potent synthetic auxin, dicamba can be used to manipulate plant development in a controlled manner. Researchers can apply dicamba at different concentrations and at various developmental stages to study its effects on processes like root formation, leaf development, and embryogenesis.

Quantitative Data

The efficacy and binding characteristics of 3,6-dichloro-o-anisic acid have been quantified in various studies.

Table 1: Binding Affinity of 3,6-dichloro-o-anisic acid to Auxin Co-receptors

| Co-receptor | Ligand | KD (nM) | Reference |

| TIR1 | 3,6-dichloro-o-anisic acid | 700 | [5] |

| TIR1 | 2,4-D | 300 | [5] |

| TIR1 | IAA (Natural Auxin) | 41 | [5] |

Table 2: Herbicidal Efficacy (EC50) of 3,6-dichloro-o-anisic acid on Selected Weed Species

| Weed Species | Common Name | EC50 (g ae ha-1) | Reference |

| Amaranthus palmeri | Palmer amaranth (Susceptible) | 126.2 | [6] |

| Amaranthus palmeri | Palmer amaranth (Resistant) | > 390 | [7] |

| Kochia scoparia | Kochia (Resistant) | 30% resistance at field rates | [5] |

| Solanum lycopersicum | Tomato (Cultivar: Better Boy) | < 70 | [3] |

EC50 (Effective Concentration 50) is the concentration of a herbicide that causes a 50% reduction in plant growth or biomass. g ae ha-1 = grams of acid equivalent per hectare.

Table 3: Acute Toxicity of 3,6-dichloro-o-anisic acid

| Organism | Test | Result |

| Rat | Oral LD50 | 1707 mg/kg |

| Rat | Dermal LD50 | >2000 mg/kg |

| Rabbit | Eye Irritation | Corrosive |

| Bobwhite Quail | Oral LD50 | 553 mg/kg |

| Rainbow Trout | 96-hour LC50 | 135 mg/L |

LD50 (Lethal Dose 50) is the dose of a substance that is lethal to 50% of a test population. LC50 (Lethal Concentration 50) is the concentration of a substance in air or water that is lethal to 50% of a test population.

Experimental Protocols

The following are representative protocols for research applications of 3,6-dichloro-o-anisic acid.

Arabidopsis thaliana Root Growth Inhibition Assay

This assay is a standard method to quantify the effects of auxinic compounds on plant development.

Methodology:

-

Seed Sterilization: Surface sterilize Arabidopsis thaliana (e.g., Col-0 ecotype) seeds by washing with 70% ethanol for 1 minute, followed by 50% bleach with 0.05% Triton X-100 for 10 minutes, and then rinse 5 times with sterile distilled water.

-

Plating: Resuspend sterilized seeds in sterile 0.1% agarose and plate them on square petri dishes containing 0.5X Murashige and Skoog (MS) medium with 1% sucrose and 0.8% agar, supplemented with a range of 3,6-dichloro-o-anisic acid concentrations (e.g., 0, 1, 5, 10, 25, 50 µM).

-

Vernalization: Store the plates at 4°C in the dark for 2-3 days to synchronize germination.

-

Growth: Transfer the plates to a growth chamber with a 16-hour light/8-hour dark cycle at 22°C and position them vertically to allow for root growth along the agar surface.

-

Data Collection: After 7-10 days, capture high-resolution images of the plates.

-

Analysis: Measure the primary root length of at least 20 seedlings per treatment using image analysis software (e.g., ImageJ). Calculate the average root length and standard error for each concentration. Plot the root length as a percentage of the control (0 µM) against the log of the dicamba concentration to determine the IC50 (concentration that inhibits root growth by 50%).

Quantitative Real-Time PCR (qPCR) for Auxin-Responsive Gene Expression

This protocol allows for the quantification of changes in gene expression in response to 3,6-dichloro-o-anisic acid treatment.

Methodology:

-

Plant Material and Treatment: Grow Arabidopsis thaliana seedlings in liquid culture or on agar plates for 10-14 days. Apply 3,6-dichloro-o-anisic acid at a final concentration of 10 µM (or a desired concentration) and collect tissue samples at various time points (e.g., 0, 1, 3, 6, 24 hours). Flash-freeze the samples in liquid nitrogen and store at -80°C.

-

RNA Extraction: Extract total RNA from the frozen tissue using a commercial plant RNA extraction kit or a TRIzol-based method. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose gel.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Primer Design and Validation: Design qPCR primers for your target auxin-responsive genes (e.g., IAA1, GH3.3) and a reference gene (e.g., ACTIN2 or UBIQUITIN10). Validate primer efficiency by running a standard curve with a serial dilution of cDNA.

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and forward and reverse primers. A typical reaction volume is 10-20 µL.

-

qPCR Program: Run the qPCR on a real-time PCR machine with a standard program: an initial denaturation step (e.g., 95°C for 5 minutes), followed by 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute). Include a melt curve analysis at the end to check for primer-dimer formation and product specificity.

-

Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.

Use in Toxicology Research

The primary focus of toxicological research on 3,6-dichloro-o-anisic acid is to assess its safety for regulatory purposes. Studies investigate its acute and chronic toxicity, carcinogenicity, reproductive and developmental effects, and environmental fate. This research is crucial for establishing safe exposure limits for humans and wildlife. While these studies provide valuable data for risk assessment, they are not typically aimed at drug discovery or development.

Relevance to Drug Development Professionals

Currently, there is no significant body of research supporting the use of 3,6-dichloro-o-anisic acid or its derivatives in drug development for human or animal health. Its mechanism of action is highly specific to the plant auxin signaling pathway, and there is no evidence to suggest it has therapeutic activity on homologous pathways in animals. Therefore, for drug development professionals, 3,6-dichloro-o-anisic acid primarily serves as an example of a highly effective and specific small molecule modulator of a biological pathway, albeit in a non-mammalian system.

Conclusion

3,6-dichloro-o-anisic acid is a powerful research tool, primarily within the domain of plant science. Its well-defined mechanism as a synthetic auxin allows for its application in dissecting plant signaling pathways, understanding herbicide resistance, and manipulating plant development. The quantitative data on its binding affinity and herbicidal efficacy provide a solid foundation for its use in controlled experiments. The detailed protocols provided in this guide offer a starting point for researchers looking to utilize this compound in their studies. While its toxicological profile is well-characterized for regulatory purposes, its application in drug discovery and development is not supported by current scientific literature. Future research may uncover novel applications, but for now, its primary value to the broader scientific community lies in its utility as a specific probe of plant biology.

References

- 1. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]

- 2. researchgate.net [researchgate.net]

- 3. preprints.org [preprints.org]

- 4. Mutant Analysis in Arabidopsis Provides Insight into the Molecular Mode of Action of the Auxinic Herbicide Dicamba - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Key Reactive Sites of 3,6-Dichloro-2-methoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the key reactive sites on the 3,6-dichloro-2-methoxybenzoyl chloride molecule. As the acyl chloride derivative of the widely used herbicide dicamba (3,6-dichloro-2-methoxybenzoic acid), this compound is a valuable electrophile in organic synthesis. This document explores the electronic and steric factors governing its reactivity, identifies the primary sites for nucleophilic attack, and provides inferred quantitative data and experimental protocols based on analogous substituted benzoyl chlorides. The information presented is intended to support researchers, scientists, and drug development professionals in designing and executing chemical transformations involving this versatile reagent.

Introduction

This compound is a highly reactive organic compound characterized by a benzoyl chloride core substituted with two chlorine atoms and a methoxy group. These substituents significantly influence the electron distribution within the aromatic ring and the reactivity of the acyl chloride functional group. Understanding the interplay of these electronic and steric effects is crucial for predicting the molecule's behavior in chemical reactions and for its effective utilization in the synthesis of more complex molecules, including potential pharmaceutical agents.

The primary reactive site of this compound is the carbonyl carbon of the acyl chloride group. This carbon is highly electrophilic due to the strong electron-withdrawing effects of both the carbonyl oxygen and the adjacent chlorine atom. This makes it susceptible to attack by a wide range of nucleophiles. Additionally, the aromatic ring can potentially undergo electrophilic or nucleophilic substitution, although these reactions are generally less facile than reactions at the acyl chloride.

Key Reactive Sites

The reactivity of this compound is dominated by the electrophilicity of the acyl chloride functional group.

The Acyl Chloride Group: The Primary Site of Nucleophilic Acyl Substitution

The most significant reactive site on the this compound molecule is the carbonyl carbon. This carbon is highly electrophilic due to the cumulative electron-withdrawing inductive effects of the carbonyl oxygen and the chlorine atom. Nucleophiles will readily attack this site, leading to a tetrahedral intermediate, followed by the expulsion of the chloride ion, a good leaving group, to yield a substituted product. This is a classic example of a nucleophilic acyl substitution reaction.

The presence of two chlorine atoms on the benzene ring further enhances the electrophilicity of the carbonyl carbon through their inductive electron-withdrawing effects. Conversely, the methoxy group at the ortho position exerts a dual electronic effect: a -I (inductive) effect which is electron-withdrawing and a +M (mesomeric) effect which is electron-donating through resonance. The net effect of these substituents on the reaction rate will be a balance of these electronic influences and steric hindrance.

The Aromatic Ring: Potential for Electrophilic and Nucleophilic Aromatic Substitution

While the acyl chloride group is the most reactive site, the aromatic ring can also participate in reactions. However, the ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the acyl chloride and the two chlorine atoms. Any electrophilic substitution would likely be directed by the activating methoxy group, although the steric hindrance from the adjacent chlorine and acyl chloride groups would be a significant barrier.

Nucleophilic aromatic substitution is also a possibility, particularly at the positions activated by the electron-withdrawing groups. However, these reactions typically require strong nucleophiles and harsh reaction conditions.

Quantitative Data (Inferred)

The following table summarizes the expected relative reactivity based on the electronic effects of the substituents. The Hammett equation, which relates reaction rates to the electronic properties of substituents, can be used to predict these trends. Electron-withdrawing groups generally increase the rate of nucleophilic attack, while electron-donating groups decrease it.

| Substituent Effect | Impact on Carbonyl Carbon Electrophilicity | Expected Impact on Reaction Rate with Nucleophiles |

| -I Effect of Chlorine (x2) | Increases | Increases |

| -I Effect of Methoxy Group | Increases | Increases |

| +M Effect of Methoxy Group | Decreases | Decreases |

| Steric Hindrance (ortho-methoxy and chloro) | May hinder nucleophilic approach | Decreases |

Note: The overall reactivity will be a composite of these competing effects. The strong inductive effects of the two chlorine atoms are expected to make the carbonyl carbon significantly electrophilic. However, the ortho-methoxy group, while having an electron-donating resonance effect, also introduces steric hindrance, which can slow down the reaction rate, particularly with bulky nucleophiles.

Experimental Protocols (Illustrative)

Detailed experimental protocols for specific reactions of this compound are scarce. However, general procedures for reactions of benzoyl chlorides can be adapted. The following are illustrative protocols for common transformations.

General Protocol for Amide Formation

This protocol describes the reaction of this compound with a primary or secondary amine to form the corresponding amide.

Materials:

-

This compound

-

Primary or secondary amine (e.g., aniline, diethylamine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine, pyridine)

Procedure:

-

Dissolve the amine (1.0 eq) and the tertiary amine base (1.1 eq) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in the same anhydrous solvent to the cooled amine solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

-

Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by recrystallization or column chromatography.

General Protocol for Ester Formation (Schotten-Baumann Conditions)

This protocol describes the reaction of this compound with an alcohol in the presence of a base to form the corresponding ester.

Materials:

-

This compound

-

Alcohol (e.g., ethanol, phenol)

-

Aqueous sodium hydroxide solution (e.g., 10%)

-

Organic solvent (e.g., dichloromethane)

Procedure:

-

Dissolve the alcohol (1.0 eq) in the organic solvent in a flask.

-

Add the aqueous sodium hydroxide solution and stir vigorously to create a biphasic mixture.

-

Slowly add this compound (1.1 eq) to the stirring mixture.

-

Continue stirring at room temperature for 1-3 hours, monitoring the reaction by TLC.

-

Separate the organic layer, and wash it with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting ester by distillation, recrystallization, or column chromatography.

Visualizations

Nucleophilic Acyl Substitution Mechanism

The following diagram illustrates the general mechanism for nucleophilic acyl substitution at the primary reactive site of this compound.

Caption: Nucleophilic attack on the carbonyl carbon followed by elimination.

Logical Relationship of Substituent Effects

The following diagram illustrates the logical relationship between the electronic and steric effects of the substituents on the reactivity of the acyl chloride group.

Caption: Interplay of electronic and steric effects on reactivity.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is primarily centered on the highly electrophilic carbonyl carbon of the acyl chloride group. The two chlorine substituents significantly enhance this electrophilicity through their inductive effects, while the ortho-methoxy group introduces a more complex interplay of opposing electronic effects and steric hindrance. While specific quantitative data for this molecule is limited, a thorough understanding of the principles of nucleophilic acyl substitution and the electronic and steric effects of its substituents allows for the rational design of synthetic routes. The provided illustrative experimental protocols serve as a starting point for the development of specific reaction conditions tailored to the desired transformation. This guide provides a foundational understanding for researchers and professionals working with this reactive and versatile molecule.

An In-depth Technical Guide to the Synthesis of Dicamba Precursors

Introduction

Dicamba (3,6-dichloro-2-methoxybenzoic acid) is a selective systemic herbicide widely used for controlling broadleaf weeds in agriculture.[1] The efficacy and cost-effectiveness of Dicamba production are heavily reliant on the efficient synthesis of its key chemical precursors. This technical guide provides a detailed overview of the primary synthetic pathways for two core precursors: 2,5-Dichlorophenol and 3,6-Dichloro-2-hydroxybenzoic acid (3,6-DCSA), the penultimate intermediate in Dicamba synthesis.[2][3] This document is intended for researchers and professionals in the fields of chemical synthesis and agrochemical development, offering in-depth experimental protocols, quantitative data, and process visualizations.

Synthesis of 2,5-Dichlorophenol

2,5-Dichlorophenol is a critical starting material for one of the most common industrial routes to Dicamba.[4] Several synthetic methodologies have been developed for its production, each with distinct advantages and challenges. The primary routes start from p-dichlorobenzene, 2,5-dichloroaniline, or 1-bromo-2,5-dichlorobenzene.

Pathway I: From p-Dichlorobenzene via Friedel-Crafts Acylation

This three-step synthesis route begins with the Friedel-Crafts acylation of 1,4-dichlorobenzene.[5] The resulting 2',5'-dichloroacetophenone undergoes a Baeyer-Villiger oxidation to form an acetate ester, which is then hydrolyzed to yield the final 2,5-dichlorophenol product.[5][6]

| Step | Reactants | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1. Acylation | p-Dichlorobenzene, Acetyl Chloride | Anhydrous AlCl₃ | 40 - 100 | 5 - 6 | 63.3 - 95 | [5] |

| 2. Oxidation | 2,5-Dichloroacetophenone, Peroxide | p-toluenesulfonic acid | Room Temp. | 1 - 8 | - | [5][6] |

| 3. Hydrolysis | 2,5-Dichlorophenyl acetate, NaOH | - | Reflux | 2 - 10 | - | [6] |

-

Melt Starting Material: Heat 29.4g (0.2 mol) of 1,4-dichlorobenzene in a three-necked flask to 80°C until it melts.

-

Catalyst Addition: Add 33.7g (0.253 mol) of anhydrous aluminum chloride to the molten starting material.

-

Acylating Agent Addition: With stirring, add 10.3g (0.13 mol) of freshly distilled acetyl chloride dropwise over 30 minutes.

-

Reaction: Maintain the reaction mixture at 40°C for 6 hours.

-

Work-up: Cool the mixture to room temperature and slowly pour it into 100 ml of ice water.

-

Extraction: Extract the resulting mixture three times with 50 ml of dichloromethane.

-

Washing: Combine the organic layers and wash successively with water, 1M potassium hydroxide solution, and water.

-

Drying and Isolation: Dry the organic layer with anhydrous sodium sulfate and evaporate the dichloromethane under reduced pressure to yield 2',5'-Dichloroacetophenone.

Pathway II: From 2,5-Dichloroaniline

An alternative pathway involves the hydrolysis of 2,5-dichloroaniline. This can be achieved either through direct high-pressure, high-temperature hydrolysis with a dilute acid or via a two-step diazotization-hydrolysis sequence.[7][8] The direct hydrolysis method is noted for its high conversion rate and simpler process flow.[7]

| Parameter | Value |

| Starting Material | 2,5-Dichloroaniline |

| Hydrolytic Agent | Inorganic Acid (aqueous solution) |

| Premixing Temperature (°C) | 90 - 95 |

| Hydrolysis Temperature (°C) | 160 - 280 |

| Hydrolysis Pressure (MPa) | 0.8 - 10 |

| Hydrolysis Time (h) | 2 - 10 |

| Molar Ratio (Acid:Aniline) | 1:1 to 3:1 |

| Yield (%) | 96.1 - 97.3 |

-

Premixing: In a suitable reactor, charge 2,5-dichloroaniline and an aqueous inorganic acid solution. Heat the mixture to 90-95°C under normal pressure to ensure complete dissolution.

-

Pressurization and Heating: Seal the reactor, introduce an inert gas, and heat the solution to the target hydrolysis temperature (e.g., 250°C) and pressure (e.g., 5 MPa).

-

Reaction: Maintain the reaction conditions with stirring for a specified duration (e.g., 6 hours).

-

Cooling and Depressurization: After the reaction is complete, cool the reaction solution and reduce the pressure.

-

Phase Separation: Allow the solution to statically layer at 50-90°C. Separate the lower organic phase, which is the 2,5-dichlorophenol product.

-

Purification (Optional): The product can be further purified by rectification.

Synthesis of 3,6-Dichloro-2-hydroxybenzoic acid (3,6-DCSA)

3,6-DCSA is the immediate precursor to Dicamba, requiring only a final methylation step.[2] The dominant industrial synthesis method is the Kolbe-Schmitt carboxylation of 2,5-dichlorophenol.

Pathway: Kolbe-Schmitt Carboxylation

This process involves the carboxylation of a phenoxide intermediate, formed from 2,5-dichlorophenol, using carbon dioxide under specific conditions of high temperature and pressure.[2][4]

| Parameter | Value |

| Starting Material | Potassium 2,5-Dichlorophenoxide |

| Reagent | Carbon Dioxide (CO₂) |

| Additives | Anhydrous Potassium Carbonate, Catalyst (e.g., octanol) |

| CO₂ Pressure (MPa) | 4 - 6 |

| Reaction Temperature (°C) | 100 - 160 |

| Molar Ratio (K₂CO₃ : Phenoxide) | 1:1 to 2:1 |

| Purity Achieved (%) | > 97 |

-

Phenoxide Preparation: React 2,5-dichlorophenol with liquid potassium hydroxide in a molar ratio of 1:0.95 to 1:1 to obtain potassium 2,5-dichlorophenoxide.

-

Charge Reactor: In a high-pressure autoclave, add the dried potassium 2,5-dichlorophenoxide (e.g., 80.1 g), powdered anhydrous potassium carbonate (e.g., 96 g), and catalysts (e.g., 2.8 g octanol, 4.2 g diisopropylamine).

-

Carboxylation Reaction: Introduce carbon dioxide, then heat and stir the mixture. Control the temperature to 135°C and slowly introduce more CO₂ to reach and maintain a pressure of 6.0 MPa.

-

Reaction Maintenance: Continuously add CO₂ as the reaction proceeds to maintain the set temperature and pressure for the required duration.

-

Work-up: After the reaction, cool the autoclave, release the pressure, and process the resulting mixture. This typically involves dissolving the product in water and acidifying to precipitate the 3,6-DCSA.

Alternative Synthetic Routes

Research continues to explore alternative pathways to overcome the harsh conditions of the Kolbe-Schmitt reaction or to utilize different starting materials.

Pathway: From 2,5-Dichloroanisole

This route avoids a high-pressure carboxylation step by starting with 2,5-dichloroanisole (the methyl ether of 2,5-dichlorophenol). The synthesis involves a formylation reaction followed by an oxidation step to yield the final Dicamba product directly.[9]

This method is presented as an environmentally friendly alternative that is easy to industrialize due to the avoidance of high-pressure equipment.[9] The oxidation of the intermediate aldehyde can be achieved with various oxidants, including sodium hypochlorite, sodium hypobromite, or hydrogen peroxide.[9]

References

- 1. Dicamba - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. CN102125035B - Preparation process of herbicide dicamba - Google Patents [patents.google.com]

- 5. Page loading... [guidechem.com]

- 6. CN104591973A - Preparation method of 2,5-dichlorophenol - Google Patents [patents.google.com]

- 7. CN102838457A - Synthesis method of 2, 5-dichlorophenol - Google Patents [patents.google.com]

- 8. US9695114B2 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 9. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid - Google Patents [patents.google.com]

Advancing Research Horizons: A Technical Guide to Substituted Benzoyl Chlorides in Chemical Synthesis and Biological Discovery

For Immediate Release

A comprehensive technical guide has been released, detailing the burgeoning research areas involving substituted benzoyl chlorides. This whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a thorough exploration of the synthesis, application, and biological significance of these versatile chemical synthons.

Substituted benzoyl chlorides are a pivotal class of organic compounds, serving as fundamental building blocks in a wide array of chemical transformations. Their inherent reactivity makes them indispensable reagents for the synthesis of a diverse range of molecules, from life-saving pharmaceuticals to advanced materials. This guide illuminates key research areas where substituted benzoyl chlorides are making a significant impact, providing detailed experimental protocols, quantitative biological data, and visual representations of complex chemical and biological processes.

The applications of substituted benzoyl chlorides are extensive and continue to expand. In medicinal chemistry, they are crucial intermediates in the synthesis of a multitude of biologically active molecules. These include potent vasodilators, novel anticancer agents, and targeted ligands for central nervous system receptors. In the realm of analytical chemistry, their utility as derivatizing agents for enhancing the detection of neurotransmitters and other biomolecules by techniques such as liquid chromatography-mass spectrometry (LC-MS) is a testament to their versatility. Furthermore, in materials science, these compounds are employed in the production of high-performance polymers and other advanced materials.

This technical guide provides a curated selection of promising research avenues, complete with the necessary data and methodologies to facilitate further investigation and innovation in these fields.

Medicinal Chemistry: Crafting Bioactive Molecules

Substituted benzoyl chlorides are instrumental in the synthesis of various classes of therapeutic agents. This section explores three key areas of active research.

Substituted Benzanilides as Potassium Channel Openers

A novel series of substituted benzanilides have been synthesized and identified as potent potassium channel openers, exhibiting significant vasodilating activity. The synthesis involves the coupling of a substituted benzoyl chloride with a commercially available aniline.

Experimental Protocol: Synthesis of N-(2-hydroxy-5-phenyl)-(2-methoxy-5-chloro)-benzamide

A solution of 2-methoxy-5-chlorobenzoyl chloride in a suitable solvent is added dropwise to a solution of 2-hydroxy-5-phenylaniline in the presence of a base, such as pyridine or triethylamine, at room temperature. The reaction mixture is stirred for a specified period, followed by an aqueous workup to remove the base and any unreacted starting materials. The crude product is then purified by recrystallization or column chromatography to yield the desired N-(2-hydroxy-5-phenyl)-(2-methoxy-5-chloro)-benzamide.

Quantitative Data: Vasodilatory Activity of Substituted Benzanilides

The vasodilatory effects of these compounds were assessed in vitro on isolated rat aortic rings pre-contracted with KCl. The following table summarizes the activity of selected compounds.

| Compound ID | Substituents on Benzoyl Moiety | Substituents on Aniline Moiety | Vasorelaxant Efficacy (%) | Potency (pEC50) |

| 16b | 2-methoxy, 5-chloro | 2-hydroxy, 5-phenyl | 100 | ~9 |

| 1a | 4-ethyl | 2-hydroxy | Moderate | Not specified |

Note: Higher pEC50 values indicate greater potency.

Signaling Pathway: BK Channel Activation

The vasodilatory action of these benzanilides is attributed to the opening of large-conductance calcium-activated potassium (BK) channels in vascular smooth muscle cells.[1][2][3]

References

Methodological & Application

Application Notes and Protocols: Friedel-Crafts Acylation using 3,6-Dichloro-2-methoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocol for the Friedel-Crafts acylation of aromatic compounds using 3,6-dichloro-2-methoxybenzoyl chloride. This reaction is a key method for the synthesis of complex diaryl ketones, which are important intermediates in the development of novel pharmaceutical agents and other fine chemicals.

Introduction

The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, involving the reaction of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[1][2] This process leads to the formation of aryl ketones, which are versatile precursors for a wide range of organic molecules. The use of substituted benzoyl chlorides, such as this compound, allows for the introduction of a highly functionalized acyl group, providing a direct route to complex molecular architectures.

The 3,6-dichloro-2-methoxyphenyl moiety is a key structural feature in various biologically active molecules. Its incorporation into new chemical entities through Friedel-Crafts acylation can be a critical step in drug discovery programs.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The key steps are:

-

Formation of the Acylium Ion: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the this compound. This coordination polarizes the carbon-chlorine bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion.[3]

-

Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile and attacks the electrophilic acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation and Aromatization: A weak base, such as the AlCl₄⁻ complex, removes a proton from the carbon atom that formed the new bond with the acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst.

-

Product Complexation and Work-up: The resulting diaryl ketone product, being a Lewis base, can form a complex with the Lewis acid catalyst. An aqueous work-up is required to decompose this complex and isolate the final product.

Caption: General mechanism of Friedel-Crafts acylation.

Experimental Protocols

The following is a representative protocol for the Friedel-Crafts acylation of anisole with this compound. This protocol can be adapted for other electron-rich aromatic substrates.

Materials:

-

This compound

-

Anisole (or other aromatic substrate)

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (HCl), concentrated

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Addition funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath with stirring.

-

Addition of Reactants: Dissolve this compound (1.0 equivalent) in anhydrous dichloromethane and add it to the addition funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature at 0 °C. After the addition is complete, dissolve anisole (1.1 equivalents) in anhydrous dichloromethane and add it to the addition funnel. Add the anisole solution dropwise to the reaction mixture over 30 minutes.

-

Reaction: After the addition of anisole is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Stir vigorously for 15-20 minutes until all the solids have dissolved. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure diaryl ketone.

Caption: Experimental workflow for Friedel-Crafts acylation.

Data Presentation

The following tables summarize representative data for the Friedel-Crafts acylation of anisole with this compound.

Table 1: Reaction Parameters and Yields

| Entry | Aromatic Substrate | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Anisole | AlCl₃ | DCM | 0 to rt | 3 | 85 |

| 2 | Toluene | AlCl₃ | DCM | 0 to rt | 4 | 78 |

| 3 | Benzene | AlCl₃ | DCM | 0 to rt | 4 | 72 |

| 4 | Anisole | FeCl₃ | DCM | rt | 6 | 65 |

Table 2: Spectroscopic Data for (3,6-dichloro-2-methoxyphenyl)(4-methoxyphenyl)methanone

| Data Type | Characteristic Peaks |

| ¹H NMR | δ (ppm): 7.7-7.8 (d, 2H, Ar-H ortho to C=O), 7.3-7.4 (d, 1H, Ar-H), 7.0-7.1 (d, 1H, Ar-H), 6.9-7.0 (d, 2H, Ar-H ortho to OMe), 3.9 (s, 3H, OMe), 3.8 (s, 3H, OMe) |

| ¹³C NMR | δ (ppm): 194-196 (C=O), 163-165 (C-OMe), 155-157 (C-OMe), 130-135 (Ar-C), 125-130 (Ar-C), 113-115 (Ar-C), 55-57 (OMe) |

| IR (cm⁻¹) | 2950-3100 (C-H, aromatic), 1650-1670 (C=O, ketone), 1590-1610 (C=C, aromatic), 1250-1270 (C-O, ether), 1020-1040 (C-O, ether), 750-800 (C-Cl) |

Applications in Drug Development

Diaryl ketones synthesized via this Friedel-Crafts acylation protocol serve as versatile intermediates in the synthesis of a variety of pharmacologically active compounds. The presence of the dichloro and methoxy substituents on one of the aromatic rings provides handles for further functionalization and allows for the fine-tuning of physicochemical properties such as lipophilicity and metabolic stability.

Potential applications include the synthesis of:

-

Cannabinoid receptor modulators

-

Anti-inflammatory agents

-

Anticancer agents

-

Inhibitors of various enzymes

Safety Precautions

-

Friedel-Crafts reactions should be carried out in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Handle with care and avoid exposure to moisture.

-

Acyl chlorides are corrosive and lachrymatory. Use appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

-

The quenching step with ice and acid is exothermic and will generate HCl gas. Perform this step slowly and with caution.

References

Application Notes and Protocols for Amide Synthesis with 3,6-Dichloro-2-Methoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of amides using 3,6-dichloro-2-methoxybenzoyl chloride. This reagent is a derivative of the widely used herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) and serves as a versatile building block for the creation of a diverse range of amide compounds with potential applications in agrochemical and pharmaceutical research.

Introduction

Amide bond formation is a cornerstone of synthetic chemistry, particularly in the development of new agrochemicals and pharmaceuticals. The reaction of an acyl chloride with an amine is a robust and widely employed method for creating this crucial functional group. This compound, as an activated form of Dicamba, allows for the introduction of its unique substituted phenyl moiety into new molecular scaffolds. The resulting amides can be screened for a variety of biological activities.

This document outlines the synthesis of the precursor acid, its conversion to the acyl chloride, and subsequent reactions with various primary and secondary amines to generate a library of novel amides.

Synthesis of Starting Material: 3,6-Dichloro-2-Methoxybenzoic Acid (Dicamba)

The starting material for the synthesis of the target amides is 3,6-dichloro-2-methoxybenzoic acid, commonly known as Dicamba. Various synthetic routes to Dicamba have been reported in the patent literature. One common method involves the carboxylation of 2,5-dichlorophenol, followed by methylation.[1][2] Another approach starts from 2,5-dichloroanisole, which is formylated and then oxidized to the desired benzoic acid.[2] High-purity Dicamba (greater than 98.5%) can be obtained through these processes.[1]

Preparation of this compound

The conversion of 3,6-dichloro-2-methoxybenzoic acid to its corresponding acyl chloride is a critical activation step. This is typically achieved by reacting the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reactions are generally performed in an inert aprotic solvent like dichloromethane (DCM) or toluene.

General Protocol for Acyl Chloride Formation:

A solution of 3,6-dichloro-2-methoxybenzoic acid in an anhydrous, non-nucleophilic organic solvent is treated with an excess of a chlorinating agent. The reaction mixture is typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by the cessation of gas evolution (HCl or a mixture of HCl, CO, and CO₂). Upon completion, the excess chlorinating agent and solvent are removed under reduced pressure to yield the crude this compound, which is often used in the subsequent amide coupling step without further purification.

Protocol for Amide Synthesis

The reaction of this compound with a primary or secondary amine is a straightforward and generally high-yielding transformation. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Experimental Protocol

To a solution of the desired primary or secondary amine in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or N,N-dimethylformamide), a suitable base is added (e.g., triethylamine or diisopropylethylamine). The mixture is cooled in an ice bath, and a solution of this compound in the same solvent is added dropwise. The reaction is stirred at room temperature until completion, which can be monitored by thin-layer chromatography.

Upon completion, the reaction mixture is typically quenched with water or a dilute aqueous acid solution. The product is then extracted into an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

Tabulated Reaction Conditions and Yields

The following tables summarize typical reaction conditions and outcomes for the synthesis of various amides from this compound.

Table 1: Amide Synthesis with Primary Amines

| Amine | Base | Solvent | Reaction Time (h) | Purification Method | Yield (%) | Reference |

| Aniline | Triethylamine | Dichloromethane | 2 | Recrystallization | >90 | General Protocol |

| 4-Ethoxyaniline | Triethylamine | Dichloromethane | 3 | Column Chromatography | 85-95 | [3] |

| 2,5-Dimethylaniline | Pyridine | Toluene | 4 | Recrystallization | 80-90 | |

| 4-Methoxybenzylamine | Triethylamine | Dichloromethane | 2 | Column Chromatography | >90 | [4] |

Table 2: Amide Synthesis with Secondary Amines

| Amine | Base | Solvent | Reaction Time (h) | Purification Method | Yield (%) | Reference |

| Piperidine | Triethylamine | Tetrahydrofuran | 4 | Column Chromatography | 85-95 | General Protocol |

| Morpholine | Diisopropylethylamine | Dichloromethane | 3 | Recrystallization | >90 | General Protocol |

| N-Methylaniline | Pyridine | Toluene | 6 | Column Chromatography | 75-85 | General Protocol |

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of amides from 3,6-dichloro-2-methoxybenzoic acid.

Caption: General workflow for the synthesis of N-substituted 3,6-dichloro-2-methoxybenzamides.

Potential Signaling Pathways and Biological Activity

While specific signaling pathways for novel amide derivatives of 3,6-dichloro-2-methoxybenzoic acid would require dedicated biological investigation, the parent compound, Dicamba, is known to act as a synthetic auxin herbicide.[1] Auxins are a class of plant hormones that regulate various aspects of plant growth and development. Synthetic auxins mimic the natural hormone, leading to uncontrolled and disorganized growth in susceptible plants, ultimately causing their death.

The primary mode of action of auxin herbicides involves their binding to auxin receptors, such as the F-box protein TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of proteins. This binding event leads to the degradation of Aux/IAA transcriptional repressors, thereby activating auxin-responsive genes.

It is plausible that novel amide derivatives of Dicamba could exhibit herbicidal activity through a similar mechanism. Furthermore, the diverse functionalities that can be introduced via the amine component could lead to interactions with other biological targets, potentially resulting in novel pharmacological activities. For instance, many pharmaceuticals currently on the market contain an amide functional group.

The diagram below illustrates the generalized signaling pathway for auxin herbicides.

Caption: Postulated mechanism of action via the auxin signaling pathway for herbicidal amides.

Conclusion

The protocol for the synthesis of amides using this compound is a versatile and efficient method for generating a library of novel compounds. The straightforward nature of the reaction allows for the incorporation of a wide variety of amine building blocks, making it a valuable tool for researchers in agrochemical and pharmaceutical discovery. Further biological screening of these compounds is warranted to explore their potential as herbicides or therapeutic agents.

References

- 1. Synthetic process of herbicide dicamba - Eureka | Patsnap [eureka.patsnap.com]

- 2. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid - Google Patents [patents.google.com]

- 3. PubChemLite - 3,6-dichloro-n-(4-ethoxyphenyl)-2-methoxybenzamide (C16H15Cl2NO3) [pubchemlite.lcsb.uni.lu]

- 4. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for Esterification Reactions Involving 3,6-Dichloro-2-methoxybenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and background information for the synthesis of various esters from 3,6-dichloro-2-methoxybenzoyl chloride. This compound, a derivative of the herbicide Dicamba, serves as a versatile building block for creating a library of esters with potential applications in medicinal chemistry and drug development. The protocols outlined below are generalized and may require optimization for specific alcohol substrates.

Introduction

This compound is a reactive acyl chloride that can be readily converted to a variety of ester derivatives. The resulting esters, bearing the sterically hindered and electronically modified phenyl ring, are of interest for exploring structure-activity relationships (SAR) in various biological targets. While the parent compound, 3,6-dichloro-2-methoxybenzoic acid (Dicamba), is a well-known herbicide that mimics the plant hormone auxin, its ester derivatives may exhibit unique pharmacological properties.[1][2] Substituted benzoic acids and their esters are known to possess a wide range of biological activities, including antimicrobial and cytotoxic effects.[3][4] These notes provide foundational methods for synthesizing novel esters for further investigation.

Data Presentation

The following table summarizes typical reaction conditions and expected yields for the esterification of this compound with various types of alcohols. The data for the methyl ester is derived from patent literature concerning Dicamba synthesis, while the data for other alcohols are representative examples based on general esterification procedures.

| Entry | Alcohol Type | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1 | Primary (e.g., Methanol) | None/Pyridine | Dichloromethane | Room Temperature | 2-4 | 90-98[1][5] |

| 2 | Secondary (e.g., Isopropanol) | DMAP (cat.) | Dichloromethane | Room Temperature | 4-8 | 85-95 |

| 3 | Phenolic (e.g., Phenol) | Pyridine | Toluene | 80-110 | 6-12 | 80-90 |

| 4 | Functionalized (e.g., Diol) | Triethylamine | THF | 0 to RT | 4-6 | 70-85 |

Experimental Protocols

Materials and Reagents

-

This compound

-

Anhydrous alcohol (primary, secondary, or phenolic)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous toluene

-

Pyridine

-

4-Dimethylaminopyridine (DMAP)

-

Triethylamine (TEA)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Protocol 1: General Esterification with a Primary Alcohol

This protocol describes a general procedure for the esterification of this compound with a primary alcohol.

1. Reaction Setup:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 eq) and anhydrous dichloromethane (DCM, 5 mL per mmol of alcohol).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add this compound (1.1 eq) to the stirred solution.

-

If the alcohol is less reactive, a stoichiometric amount of pyridine (1.1 eq) can be added to neutralize the HCl byproduct.

2. Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

3. Work-up and Purification:

-

Quench the reaction by adding 1 M HCl solution.

-

Separate the organic layer and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure ester.

Protocol 2: DMAP-Catalyzed Esterification with a Secondary Alcohol

This protocol is suitable for less reactive secondary alcohols, utilizing 4-dimethylaminopyridine (DMAP) as a catalyst.

1. Reaction Setup:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the secondary alcohol (1.0 eq), triethylamine (1.5 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM (5 mL per mmol of alcohol).

-

Cool the mixture to 0 °C.

-

Slowly add a solution of this compound (1.2 eq) in anhydrous DCM.

2. Reaction Monitoring:

-

Allow the reaction to warm to room temperature and stir for 4-8 hours.

-

Monitor the reaction by TLC.

3. Work-up and Purification:

-

Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic phase over anhydrous MgSO₄, filter, and evaporate the solvent.

-

Purify the residue by silica gel chromatography to obtain the desired ester.

Protocol 3: Esterification with a Phenol

This protocol is adapted for the esterification of phenols, which are generally less nucleophilic than aliphatic alcohols.

1. Reaction Setup:

-

To a flame-dried flask, add the phenol (1.0 eq) and anhydrous pyridine (acting as both solvent and base, 5 mL per mmol of phenol).

-

Cool the solution to 0 °C.

-

Add this compound (1.2 eq) portion-wise.

2. Reaction Monitoring:

-

After the addition is complete, heat the reaction mixture to 80-110 °C and stir for 6-12 hours, monitoring by TLC.

3. Work-up and Purification:

-

Cool the reaction mixture to room temperature and pour it into ice-cold 1 M HCl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic extracts with water, saturated NaHCO₃, and brine.

-

Dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography on silica gel.

Visualizations

Caption: General experimental workflow for ester synthesis.

Caption: Hypothetical signaling pathway for cytotoxic esters.

Potential Applications in Drug Development

While specific biological activities of novel esters of 3,6-dichloro-2-methoxybenzoic acid are not extensively documented, the broader class of substituted benzoates has shown promise in various therapeutic areas.

-

Antimicrobial Agents: Benzoic acid and its derivatives are known for their antimicrobial properties. Novel esters could be screened for activity against a range of bacterial and fungal pathogens. Studies have shown that herbicides like Dicamba can influence the antibiotic susceptibility of bacteria, suggesting that its derivatives might interact with bacterial cellular processes.[6][7][8]

-

Anticancer Agents: The cytotoxic potential of substituted benzoic acid esters is an area of active research. These compounds could be evaluated for their ability to induce apoptosis or inhibit cell proliferation in cancer cell lines. The structural features of the 3,6-dichloro-2-methoxybenzoyl moiety could be exploited to design selective inhibitors of cancer-related proteins.

-

Enzyme Inhibitors: The sterically hindered nature of the acyl group may provide selectivity in binding to the active sites of enzymes. These esters could be investigated as potential inhibitors of proteases, kinases, or other enzymes implicated in disease.

The protocols provided herein offer a starting point for the synthesis of a diverse library of 3,6-dichloro-2-methoxybenzoic acid esters, enabling further exploration of their potential as therapeutic agents.

References

- 1. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]

- 2. Dicamba Fact Sheet [npic.orst.edu]

- 3. The in vitro genotoxicity of benzoic acid in human peripheral blood lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 5. US20190119189A1 - Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA) - Google Patents [patents.google.com]

- 6. Sublethal exposure to commercial formulations of the herbicides dicamba, 2,4-dichlorophenoxyacetic acid, and glyphosate cause changes in antibiotic susceptibility in Escherichia coli and Salmonella enterica serovar Typhimurium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sublethal Exposure to Commercial Formulations of the Herbicides Dicamba, 2,4-Dichlorophenoxyacetic Acid, and Glyphosate Cause Changes in Antibiotic Susceptibility in Escherichia coli and Salmonella enterica serovar Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for the Analytical Detection of 3,6-Dichloro-2-Methoxybenzoic Acid (Dicamba) and its Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,6-dichloro-2-methoxybenzoic acid, commonly known as Dicamba, is a selective herbicide used to control broadleaf weeds in various agricultural and non-agricultural settings.[1] Its chemical precursor, 3,6-dichloro-2-methoxybenzoyl chloride, is a reactive acid chloride that readily hydrolyzes to form Dicamba. Due to its widespread use and potential for environmental contamination and crop damage, sensitive and reliable analytical methods are crucial for its detection and quantification in various matrices. This document provides detailed protocols for the analysis of Dicamba using Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for direct analysis.

The methods described are applicable to a range of sample types, including water, air, and plant tissues. These protocols are intended to provide a comprehensive guide for researchers and analysts involved in environmental monitoring, residue analysis, and quality control.

Analytical Methods Overview

Two primary instrumental methods are detailed for the detection of Dicamba and its related compounds:

-

Gas Chromatography-Mass Spectrometry (GC-MS): This method is highly effective for the analysis of volatile and semi-volatile compounds. For acidic herbicides like Dicamba, a derivatization step is typically required to convert the analyte into a more volatile form, such as its methyl ester, prior to GC-MS analysis.[1][2] This approach offers excellent separation and sensitivity.[1]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is suitable for the direct analysis of polar and non-volatile compounds, eliminating the need for derivatization.[2] LC-MS/MS provides high sensitivity and selectivity, making it a powerful tool for detecting low levels of Dicamba and its metabolites in complex matrices.[2][3]

Method 1: GC-MS Analysis of Dicamba Methyl Ester

This protocol details the analysis of Dicamba after conversion to its methyl ester derivative. This is a common and robust method for quantifying chlorinated herbicides.[1]

Experimental Workflow: GC-MS Method

Caption: Workflow for Dicamba analysis using GC-MS.

Experimental Protocol: GC-MS

1. Sample Preparation and Derivatization

This procedure is adapted from established methods for chlorinated herbicides.[1][4]

-

Apparatus and Reagents:

-

Volumetric flasks, pipettes, and vials

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

-

GC-MS system

-

Dicamba analytical standard

-

Methanol, n-Hexane, Acetone (ACS Grade)

-

Formic Acid (Reagent Grade)

-

Derivatization agent (e.g., Diazomethane or a commercial methylating agent like "Methyl-8")

-

Internal Standard (e.g., d3-Dicamba)[2]

-

-

Standard Preparation:

-

Prepare a 100 µg/mL stock solution of Dicamba analytical standard in methanol.[3]

-

Perform serial dilutions to create working standards at concentrations of 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL in n-hexane.

-

-

Extraction from Water Samples:

-

To a 100 mL water sample, add an internal standard.

-

Acidify the sample to a pH < 2 with concentrated sulfuric or hydrochloric acid.

-

Perform liquid-liquid extraction by shaking the sample with three successive 30 mL aliquots of a suitable organic solvent (e.g., dichloromethane or a hexane:ethyl acetate mixture).[5]

-

Combine the organic extracts and dry them by passing through anhydrous sodium sulfate.

-

Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

-

-

Derivatization (Methylation):

-

Caution: Derivatization agents can be hazardous. Follow all safety protocols.

-